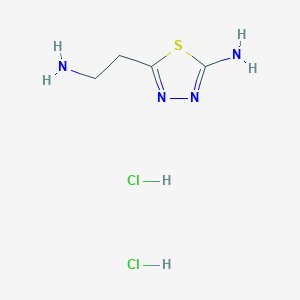

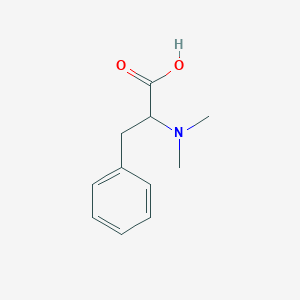

![molecular formula C13H9N B3021647 [1,1'-Biphenyl]-3-carbonitrile CAS No. 24973-50-0](/img/structure/B3021647.png)

[1,1'-Biphenyl]-3-carbonitrile

説明

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Synthesis Analysis

Biphenyl can be isolated from coal tar; in the United States, it is manufactured on a large scale by the thermal dehydrogenation of benzene . Biphenyl is slightly less reactive chemically than benzene .Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings .Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .科学的研究の応用

Synthesis and Chemical Properties

- Preparation and Environmental Considerations : [1,1'-Biphenyl]-4-carbonitrile, a similar compound, can be synthesized from biphenyl-4-carboxamide using thionyl chloride as a dehydrating agent. This process, however, raises environmental concerns due to the solubility of dimethylformamide (DMF) in water. An alternative method in dichloroethane reduces environmental impact. The reaction's efficiency depends significantly on temperature and the ratio of reactants (Shen Yong-jia, 2009).

- Cascade Cyclization for Pyrrolopyridine Derivatives : The Mn(III)-mediated cascade cyclization of multifunctionalized 3-isocyano-[1,1'-biphenyl]-2-carbonitrile with arylboronic acid can construct pyrrolopyridine derivatives. This method involves the formation of two new C-C bonds and one C-N bond via a radical pathway (Pei Xu et al., 2019).

Applications in Material Science

- Carbon Nanomembranes (CNMs) : Carbon nanomembranes (CNMs) with a thickness of 1 nm have been fabricated using electron-induced crosslinking of aromatic self-assembled monolayers (SAMs), including biphenyl-based molecules such as 4'-[(3-trimethoxysilyl)propoxy]-[1,1'-biphenyl]-4-carbonitrile. These CNMs exhibit specific elastic and viscoelastic properties, highlighting their potential in nanotechnology and material science (Xianghui Zhang et al., 2011).

Antimicrobial Properties

- Biphenyl-2-Carbonitrile Clubbed Oxadiazole Derivatives : New derivatives of biphenyl-2-carbonitile clubbed with 1,3,4-oxadiazole have been synthesized and shown to possess antimicrobial properties against a range of bacteria and fungi. The presence of electron-withdrawing functional groups in these derivatives enhances their antimicrobial efficacy (K. Parikh et al., 2015).

Inhibitory Properties and Chemical Analysis

- Corrosion Inhibition : Compounds like 2-amino-4-arylquinoline-3-carbonitriles, which include a structure similar to biphenyl-3-carbonitrile, have been studied for their ability to inhibit corrosion of mild steel in acidic solutions. These compounds show high efficiency as corrosion inhibitors, with their effectiveness influenced by the presence of different functional groups (C. Verma et al., 2015).

Photodissociation and Spectroscopic Studies

- Surface-Catalyzed Photodissociation : The surface-catalyzed photodissociation of diazene-bis(biphenyl carbonitrile) derivatives has been investigated using surface-enhanced Raman scattering and quantum chemical calculations. These studies are crucial for understanding the properties of aromatic azo compounds in chemical applications (S. Eom et al., 2019).

Molecular Structure Analysis

- Crystal Structure Analysis : The molecular structure and crystal field effects of biphenyl-4-carbonitrile derivatives have been examined using X-ray diffraction and quantum mechanical simulations. These studies provide insights into the electron delocalization and structural features of such compounds (L. L. Presti et al., 2014).

Safety And Hazards

特性

IUPAC Name |

3-phenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHJILPZUNKNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951445 | |

| Record name | [1,1'-Biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-3-carbonitrile | |

CAS RN |

28804-96-8 | |

| Record name | (1,1'-Biphenyl)carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

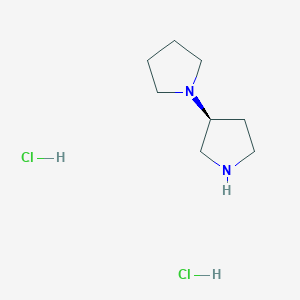

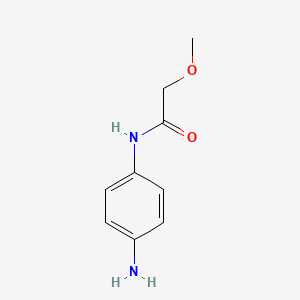

![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3021577.png)

![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B3021586.png)